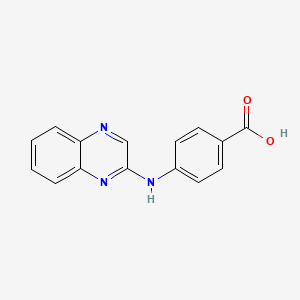

4-(quinoxalin-2-ylamino)benzoic Acid

Description

4-(Quinoxalin-2-ylamino)benzoic acid is a heterocyclic compound featuring a benzoic acid core substituted with a quinoxalin-2-ylamino group. The carboxylic acid group enhances polarity, making the compound suitable for applications in medicinal chemistry, such as enzyme inhibition or receptor binding.

Properties

IUPAC Name |

4-(quinoxalin-2-ylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O2/c19-15(20)10-5-7-11(8-6-10)17-14-9-16-12-3-1-2-4-13(12)18-14/h1-9H,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOVKQIYUNUCKKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)NC3=CC=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60393521 | |

| Record name | 4-[(Quinoxalin-2-yl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100962-02-5 | |

| Record name | 4-[(Quinoxalin-2-yl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4-(quinoxalin-2-ylamino)benzoic acid involves several steps. One common synthetic route includes the reaction of 2-chloro-3-methyl quinoxaline with appropriate reagents to form intermediates, which are then further reacted to produce the desired compound . The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to optimize yield and purity.

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but with optimized conditions for mass production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

4-(quinoxalin-2-ylamino)benzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups or additional substituents.

Scientific Research Applications

Medicinal Chemistry

4-(Quinoxalin-2-ylamino)benzoic acid has been investigated for its potential as an anticancer agent . Studies have shown that derivatives of quinoxaline can exhibit significant cytotoxicity against various cancer cell lines, including:

- HCT-116 (Colorectal Cancer) : Compounds based on quinoxaline structures have demonstrated inhibitory effects on cell proliferation, with IC50 values indicating potent activity.

- Mechanisms of Action : The anticancer activity is attributed to the inhibition of specific molecular targets such as COX-2 and LDHA, which are crucial in cancer metabolism and progression .

Antimicrobial Activity

Research has highlighted the antimicrobial properties of quinoxaline derivatives, including this compound. In vitro studies have shown:

- Inhibition of Bacterial Growth : Various derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria.

- Structure-Activity Relationship (SAR) : Modifications in the substituents on the quinoxaline ring influence the potency and spectrum of antimicrobial activity .

Enzyme Inhibition

This compound has shown promise as an inhibitor for various enzymes involved in disease processes:

- Cyclooxygenase (COX) Inhibition : It has been studied for its potential to inhibit COX enzymes, which play a role in inflammation and pain .

- Lactate Dehydrogenase (LDHA) : Inhibition of LDHA is particularly relevant in cancer metabolism, where it facilitates the Warburg effect .

Case Study 1: Anticancer Activity

A study investigated a series of quinoxaline derivatives, including this compound, against HCT-116 cells. The results indicated that certain modifications led to enhanced cytotoxicity with an IC50 value as low as 7.8 µM for optimized compounds. These findings suggest that structural modifications can significantly impact efficacy .

Case Study 2: Antimicrobial Efficacy

Another study focused on the synthesis of various quinoxaline derivatives for their antimicrobial properties. This compound was among those tested, showing effective inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 4-(quinoxalin-2-ylamino)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Comparative Analysis of 4-(Quinoxalin-2-ylamino)Benzoic Acid Derivatives

Key Observations:

Structural Modifications: Thiophene Sulfonamide Derivative (): The addition of a thiophene-2-ylsulfonylamino group at the quinoxaline ring increases molecular complexity and introduces sulfur atoms. This modification enhances lipophilicity (XLogP3 = 3.5) and hydrogen-bonding capacity (9 acceptors, 3 donors), which may improve target binding but reduce aqueous solubility . Ethyl Ester Derivative (): Replacement of the carboxylic acid with an ethyl ester reduces polarity, likely improving membrane permeability.

Physicochemical and Stability Profiles :

- The thiophene derivative’s higher molecular weight (426.5 g/mol) and sulfur content could impact metabolic stability and pharmacokinetics.

- The ethyl ester’s storage requirement (2–8°C) indicates sensitivity to hydrolysis or thermal degradation, common in ester-containing compounds .

Functional Implications

- The increased lipophilicity may enhance blood-brain barrier penetration, making it relevant for central nervous system targets .

- Ethyl Ester Derivative : Esters often serve as prodrugs, improving oral absorption before enzymatic hydrolysis to the active carboxylic acid form. This derivative’s lower molecular weight (293.32 g/mol) and moderate boiling point (463.7°C) suggest utility in synthetic intermediates .

Biological Activity

4-(Quinoxalin-2-ylamino)benzoic acid, with the CAS number 100962-02-5, is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a quinoxaline moiety linked to an amino group and a benzoic acid structure. The synthesis typically involves the reaction of quinoxaline derivatives with benzoic acid or its derivatives under controlled conditions, often utilizing coupling agents to facilitate the formation of the amide bond.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated its cytotoxic effects against various cancer cell lines including Hep G2 (human liver cancer) and HCT-116 (colorectal cancer) cells. The compound was found to induce apoptosis, a programmed cell death mechanism crucial for eliminating cancer cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Hep G2 | 10.27 | Induction of apoptosis |

| HCT-116 | 7.8 | Inhibition of cell proliferation |

The mechanism involves targeting multiple pathways, including the inhibition of vascular endothelial growth factor receptor (VEGFR) and other receptor tyrosine kinases, which are critical in tumor growth and metastasis .

Antimicrobial Properties

In addition to its anticancer effects, this compound has demonstrated antimicrobial activity. It is effective against various bacterial strains and fungi, making it a candidate for further development as an antibacterial agent. The compound's structure allows it to interact with microbial enzymes, disrupting their functions .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits key enzymes such as cyclooxygenase (COX) and lactate dehydrogenase (LDHA), which are involved in cancer progression and inflammation.

- Apoptosis Induction : It triggers apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.

- Antimicrobial Action : By binding to specific microbial targets, it disrupts cellular processes necessary for survival and replication.

Study on Anticancer Activity

A study published in Molecules evaluated various quinoxaline derivatives, including this compound, for their anticancer effects. The results showed that this compound had a potent inhibitory effect on HCT-116 cells with an IC50 value significantly lower than that of standard chemotherapeutics .

Study on Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results indicated that it exhibited a broad spectrum of activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.